molecular formula C32H28N4O8 B1437772 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 1417576-01-2

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No. B1437772
M. Wt: 596.6 g/mol
InChI Key: MKIYPVLTVAXBIW-UHFFFAOYSA-N
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Description

N-Ethyl Azilsartan Medoxomil is an impurity from the synthesis of Azilsartan Medoxomil. Azilsartan medoxomil is a long-acting angiotensin II receptor blocker (ARB) that is used to lower hypertension. When Azilsartan medoxomil enters the gastrointestinal tract, it is rapidly converted to its active form, Azilsartan.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, highlights the significance of crystal structure analysis in understanding molecular interactions and conformations. For instance, Zhengyi Li et al. (2015) detailed the crystal structure of azilsartan methyl ester, revealing insights into its molecular conformations and interactions within the crystal lattice through N—H⋯N and C—H⋯O hydrogen bonds and aromatic π–π stacking interactions Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, Xiao-qiang Sun, 2015.

Corrosion Inhibition

Another application area for similar molecules is in corrosion inhibition. P. Ammal et al. (2018) studied the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, suggesting that similar compounds could be effective corrosion inhibitors, highlighting the potential of such molecules in protective coatings P. Ammal, M. Prajila, A. Joseph, 2018.

Antioxidant and Antimicrobial Activities

The synthesis and evaluation of new derivatives of benzimidazoles and oxadiazoles for antioxidant and antimicrobial activities suggest a potential research application for the given compound. F. Bassyouni et al. (2012) synthesized a new series of compounds and evaluated them for their antioxidant and antimicrobial activities, providing a framework for the potential bioactivity of related molecules F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012.

Reactions with N,O-Nucleophiles

Studies on reactions of 4-aminofurazan-3-carboxylic acid iminoester with N,O-nucleophiles provide insights into the synthetic routes and reactivity of structurally similar compounds, offering a glimpse into the chemical behavior and potential applications of the compound A. V. Sergievskii, O. A. Krasnoshek, S. F. Mel’nikova, I. V. Tselinskii, 2002.

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYPVLTVAXBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

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